molecular formula C15H16N2O3 B8440097 2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid

2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid

Cat. No. B8440097
M. Wt: 272.30 g/mol
InChI Key: MPJQWUWJXTVUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Butyloxyphenyl)-5-pyrimidinecarboxylic acid

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(4-butoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c1-2-3-8-20-13-6-4-11(5-7-13)14-16-9-12(10-17-14)15(18)19/h4-7,9-10H,2-3,8H2,1H3,(H,18,19)

InChI Key

MPJQWUWJXTVUHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH aqueous solution was added to ethyl-2-(4-butyloxyphenyl)-5-pyrimidinecarboxylate (VI), followed by heating the mixture, adding hydrochloric acid, filtering off the resulting precipitates, and drying to obtain 2-(4-butyloxyphenyl)-5-pyrimidinecarboxylic acid (VII). This compound (VII) (1.0 g, 3.7 mmols), 4-dimethylaminopyridine (0.2 g), N,N'-dicyclohexylcarbodiimide (1.7 g) and 3-chloro-4-fluorophenol (0.7 g) were dissolved in dichloromethane (30 ml), followed by agitating the solution for 5 minutes, further agitating at room temperature overnight, filtering off the resulting precipitates, washing the dichloromethane phase with 2N-hydrochloric acid, then with 2N-NaOH aqueous solution and further with water till the washing water became pH 7, drying over magnesium sulfate, concentrating under reduced pressure, and recrystallizing the residual white solids from methanol to obtain the objective 3-chloro-4-fluorophenyl-2-(4-butyloxyphenyl)-5-pyrimidinecarboxylate (0.5 g). This compound had a crystalline-smectic point (C-S point) of 152.3° C. and a smectic-clearing point (S-I point) of 165.4° C. The elemental analysis values of this compound were as follows: C: 62.9%, H: 4.5%, N: 7.0% (calculated values in terms of C21H18ClFN2O3 --C: 62.92%, H: 4.53%, N: 6.99%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaOH aqueous solution was added to ethyl-2-(4-butyloxyphenyl)-5-pyrimidinecarboxylate (VI), followed by heating the mixture, adding hydrochloric acid, filtering off the resulting precipitates, and drying to obtain 2-(4-butyloxyphenyl)-5-pyrimidinecarboxylic acid (VII). This compound (VII) (1.0 g, 3.7 mmols), 4-dimethylaminopyridine (0.2 g), N,N'-dicyclohexylcarbodiimide (1.7 g) and 3-chloro-4-fluorophenol (0.7 g) were dissolved in dichloromethane (30 ml), followed by agitating the solution for 5 minutes, further agitating at room temperature overnight, filtering off the resulting precipitates, washing the dichloromethane phase with 2N-hydrochloric acid, then with 2N-NaOH aqueous solution and further with water till the washing water became pH 7, drying over magnesium sulfate, concentrating under reduced pressure, and recrystallizing the residual white solids from methanol to obtain the objective 3-chloro-4-fluorophenyl-2-(4-butyloxyphenyl)5-pyrimidinecarboxylate (0.5 g). This compound had a crystalline-smectic point (C-S point) of 152.3° C. and a smectic-clearing point (S-I point) of 165.4° C. The elemental analysis values of this compound were as follows: C:62.9%, H: 4.5%, N: 7.0% (calculated values in terms of C21H18ClFN2O3 --c: 62.92%, H:4.53%, N: 6.99%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-2-(4-butyloxyphenyl)-5-pyrimidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.